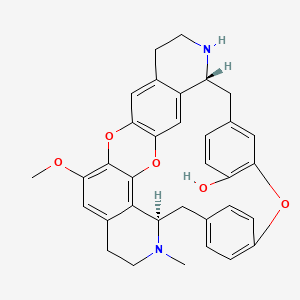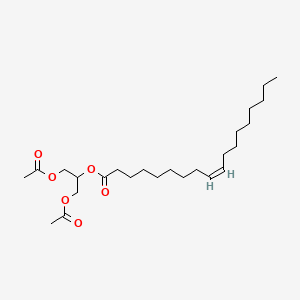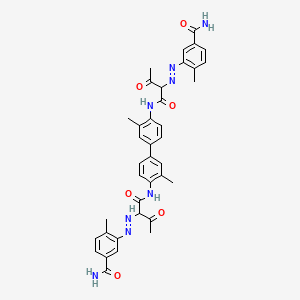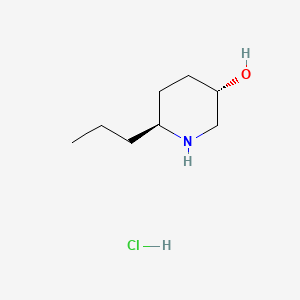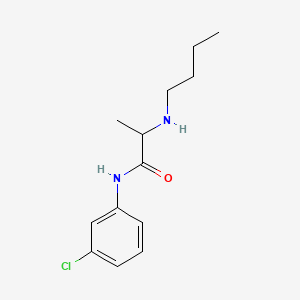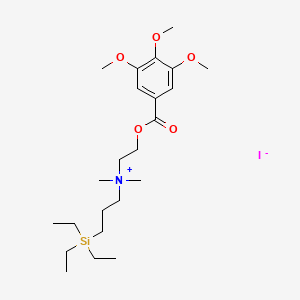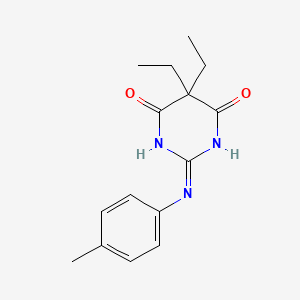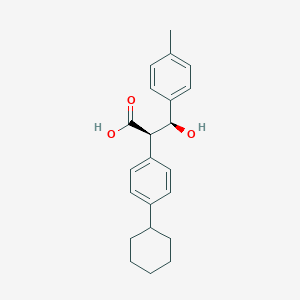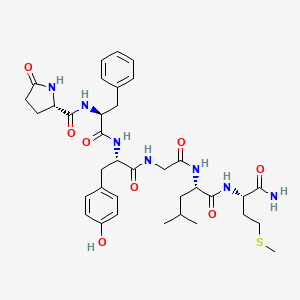
Substance P (6-11), glp(6)-iodo-tyr(8)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substance P (6-11), glp(6)-iodo-tyr(8)-, is an analogue of the native peptide Substance P (6-11). This compound is known to act on septide-sensitive tachykinin receptors, thereby stimulating the formation of [3H]-inositol monophosphate in rat urinary bladder . It is a modified peptide with specific substitutions that enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11), glp(6)-iodo-tyr(8)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like HBTU or DIC.
Iodination: The tyrosine residue at position 8 is iodinated using iodine or an iodinating reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Substance P (6-11), glp(6)-iodo-tyr(8)-, undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The iodinated tyrosine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Reduced peptide with free thiols.
Substitution: Peptide with substituted tyrosine residue.
科学研究应用
Substance P (6-11), glp(6)-iodo-tyr(8)-, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The compound exerts its effects by binding to septide-sensitive tachykinin receptors, which are a subset of neurokinin receptors. This binding stimulates the formation of [3H]-inositol monophosphate, leading to various downstream effects, including modulation of neurotransmitter release and inflammatory responses .
相似化合物的比较
Similar Compounds
Substance P (6-11): The native peptide without modifications.
Neurokinin A: Another tachykinin peptide with similar receptor binding properties.
Neurokinin B: A related peptide with distinct but overlapping biological functions.
Uniqueness
Substance P (6-11), glp(6)-iodo-tyr(8)-, is unique due to its specific modifications, which enhance its stability and biological activity compared to the native peptide. The iodination of tyrosine at position 8 is particularly significant, as it allows for specific interactions with receptors and potential use in radiolabeling studies.
属性
CAS 编号 |
70082-71-2 |
|---|---|
分子式 |
C36H49N7O8S |
分子量 |
739.9 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H49N7O8S/c1-21(2)17-27(35(50)41-25(32(37)47)15-16-52-3)40-31(46)20-38-33(48)28(19-23-9-11-24(44)12-10-23)42-36(51)29(18-22-7-5-4-6-8-22)43-34(49)26-13-14-30(45)39-26/h4-12,21,25-29,44H,13-20H2,1-3H3,(H2,37,47)(H,38,48)(H,39,45)(H,40,46)(H,41,50)(H,42,51)(H,43,49)/t25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
FHNPOFAOAWFRRE-ZIUUJSQJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


